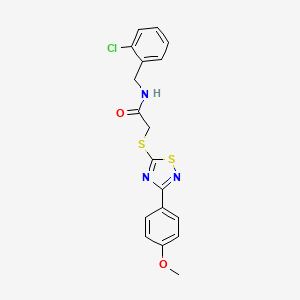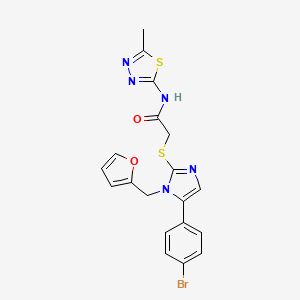
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves complex reactions that yield a variety of derivatives with potential biological activities. For instance, Sunder and Maleraju (2013) described the synthesis of derivatives by reacting pyrazole with substituted acetamides, demonstrating the versatility of synthesis methods in creating compounds with specific functionalities (Sunder & Maleraju, 2013).
Molecular Structure Analysis
Structural characterization is crucial for understanding the properties and potential applications of a compound. Kariuki, Abdel-Wahab, and El‐Hiti (2021) synthesized and structurally characterized isostructural compounds, illustrating the significance of molecular structure analysis in determining the conformation and orientation of molecules (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Chemical Reactions and Properties
Chemical properties of a compound dictate its reactivity and stability under various conditions. Boechat et al. (2011) studied compounds demonstrating various intermolecular interactions, such as hydrogen bonds, which play a significant role in the chemical reactivity and formation of 3-D arrays (Boechat et al., 2011).
Physical Properties Analysis
Understanding the physical properties of a compound, including solubility, melting point, and crystalline structure, is essential for its practical application. Ding et al. (2006) described the synthesis and purification process of a compound, highlighting the importance of physical properties in compound characterization (Ding et al., 2006).
Chemical Properties Analysis
The chemical properties analysis provides insights into the functional groups, stability, and reactivity of a compound. Yu et al. (2014) synthesized derivatives via carbodiimide condensation, showcasing the chemical versatility and potential for generating compounds with varied properties (Yu et al., 2014).
Aplicaciones Científicas De Investigación
Novel Antipsychotic Agents
Research into isoxazole derivatives has shown promise in the development of novel antipsychotic agents. A study focused on the synthesis and pharmacological evaluation of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which demonstrated antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, a common mechanism for existing antipsychotics. This suggests a potential pathway for the development of new antipsychotic drugs with different mechanisms of action and possibly fewer side effects (Wise et al., 1987).
Anti-inflammatory Activity
Another study synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, which showed significant anti-inflammatory activity. This research opens avenues for the development of new anti-inflammatory agents, highlighting the therapeutic potential of these compounds in treating inflammatory conditions (Sunder & Maleraju, 2013).
Antitumor Activities
Isoxazole compounds have also been explored for their antitumor activities. A study on novel isoxazole compounds synthesized through nucleophilic substitution demonstrated better anti-tumor activities in preliminary biological tests. This indicates the potential of isoxazole derivatives in cancer treatment, providing a foundation for further research into their application as anticancer agents (Hao-fei, 2011).
Chemical Analysis and Detection
Research has also extended into the chemical analysis and detection of related compounds in environmental samples, demonstrating the versatility of acetamide derivatives in various scientific applications beyond pharmacology. For example, a study focused on the detection of herbicides and their degradates in natural water, illustrating the environmental relevance and the importance of analytical methodologies for monitoring these compounds (Zimmerman et al., 2002).
Propiedades
IUPAC Name |
N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O4/c1-25-17-8-5-14(10-19(17)26-2)18-11-16(23-27-18)12-22-20(24)9-13-3-6-15(21)7-4-13/h3-8,10-11H,9,12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUKUGCHJOWUEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)CC3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(3-methoxypropyl)-2-propenamide](/img/structure/B2484880.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2484883.png)
![1-[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2484885.png)



![2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(butan-2-yl)acetamide](/img/structure/B2484890.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2484891.png)
![N-[(5-sulfanyl-1H-1,2,4-triazol-3-yl)methyl]benzenecarboxamide](/img/structure/B2484892.png)
methanone](/img/structure/B2484896.png)
![3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-cyclohexylpropanamide](/img/structure/B2484898.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl methanesulfonate](/img/structure/B2484900.png)
